Fluparoxan hydrochloride anhydrous

alpha-2 adrenoceptor selectivity adrenergic pharmacology receptor binding

Fluparoxan hydrochloride anhydrous (developmental code GR50360A) is a potent and highly selective α2-adrenergic receptor antagonist (pKB = 7.9). It exhibits exceptional selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity ratio exceeding 2500-fold in functional tissue assays and 2630-fold in receptor binding studies.

Molecular Formula C10H11ClFNO2
Molecular Weight 231.65 g/mol
CAS No. 105227-44-9
Cat. No. B009084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluparoxan hydrochloride anhydrous
CAS105227-44-9
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol
Structural Identifiers
SMILESC1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl
InChIInChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1
InChIKeyJNYKORXHNIRXSA-OZZZDHQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluparoxan Hydrochloride Anhydrous (CAS 105227-44-9): Baseline Selectivity and Pharmacological Profile for Targeted α2-Adrenoceptor Research


Fluparoxan hydrochloride anhydrous (developmental code GR50360A) is a potent and highly selective α2-adrenergic receptor antagonist (pKB = 7.9) [1]. It exhibits exceptional selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity ratio exceeding 2500-fold in functional tissue assays and 2630-fold in receptor binding studies [1][2]. The compound is orally active, demonstrating central α2-adrenoceptor antagonism after both single and repeated oral administration [3]. Fluparoxan is the only well-studied α2-adrenergic receptor antagonist in its structural family (tetrahydrobenzodioxinopyrroles) which does not antagonize any variant of the imidazoline receptor, a critical point of differentiation from many commonly used α2 ligands [4].

Fluparoxan Hydrochloride Anhydrous (CAS 105227-44-9): Critical Distinctions from Other α2-Adrenoceptor Antagonists


Although many compounds are classified as α2-adrenoceptor antagonists, their off-target profiles and functional activities at related receptors vary dramatically. Common α2 ligands, including yohimbine and idazoxan, exhibit significant agonist activity at 5-HT1A receptors and interact with imidazoline binding sites, confounding experimental interpretation [1]. Fluparoxan hydrochloride anhydrous, in contrast, is a structurally distinct benzopyrrolidine with minimal 5-HT1A affinity (pIC50 = 5.9) and no measurable activity at imidazoline receptors, providing a cleaner pharmacological signal in α2-adrenoceptor research [2][3]. These fundamental differences mean that substituting fluparoxan with a less selective α2 antagonist introduces substantial confounding variables that can compromise data reproducibility and mechanistic clarity.

Fluparoxan Hydrochloride Anhydrous (CAS 105227-44-9): Quantified Evidence of Differentiation Against Key Comparators


α2/α1 Selectivity Ratio: Fluparoxan vs. Idazoxan and Yohimbine

Fluparoxan demonstrates an α2/α1 selectivity ratio exceeding 2500 in functional tissue assays, significantly outperforming classical α2 antagonists such as idazoxan and yohimbine [1]. This high selectivity ensures that observed effects are predominantly α2-adrenoceptor mediated, minimizing α1-adrenoceptor confounding [2].

alpha-2 adrenoceptor selectivity adrenergic pharmacology receptor binding

Imidazoline Receptor Interaction Profile: Fluparoxan vs. Idazoxan and Other α2 Ligands

Fluparoxan is the only well-studied α2-adrenergic receptor antagonist in its structural family (tetrahydrobenzodioxinopyrroles) that does not antagonize any variant of the imidazoline receptor [1]. In contrast, idazoxan and many other α2 ligands (e.g., clonidine) exhibit significant affinity for imidazoline I1 and I2 binding sites, complicating the interpretation of in vivo and in vitro studies [2].

imidazoline receptor alpha-2 adrenoceptor receptor selectivity

5-HT1A Receptor Functional Selectivity: Fluparoxan vs. Yohimbine and Idazoxan

Fluparoxan exhibits weak affinity for 5-HT1A receptors (pIC50 = 5.9) and does not display significant functional agonism at these receptors in standard assays [1]. In contrast, yohimbine and idazoxan demonstrate notable 5-HT1A partial agonism (Emax >70% for yohimbine, 50-65% for idazoxan relative to 5-HT = 100%) and higher affinity, potentially confounding studies of α2-adrenoceptor function [2][3].

5-HT1A receptor serotonin receptor functional selectivity

Oral Bioavailability and Central Nervous System Penetration: Fluparoxan vs. Other α2 Antagonists

Fluparoxan exhibits high oral bioavailability (85% from tablet formulation) and readily crosses the blood-brain barrier, demonstrating central α2-adrenoceptor antagonist activity after oral administration [1][2]. This contrasts with some α2 antagonists (e.g., certain imidazoline derivatives) that show poor oral absorption or limited CNS penetration, limiting their utility in behavioral or CNS-focused studies [3].

oral bioavailability blood-brain barrier penetration pharmacokinetics

Binding Selectivity for Human α2A vs. 5-HT1A Receptors: Fluparoxan vs. Idazoxan and Yohimbine

Fluparoxan exhibits intermediate selectivity (22- to 31-fold) for human α2A receptors over 5-HT1A receptors [1]. In comparison, (±)-idazoxan shows only 3.6-fold selectivity for hα2A versus h5-HT1A, while yohimbine shows 10-fold selectivity [2]. This indicates fluparoxan provides a cleaner α2A-mediated signal in human receptor systems.

alpha-2A adrenoceptor 5-HT1A receptor binding selectivity

In Vivo Antagonism of Clonidine-Induced Effects: Fluparoxan vs. Placebo in Human Studies

In a human clinical study, fluparoxan (0.5 mg/kg orally) significantly antagonized clonidine-induced sedation and bradycardia compared to placebo [1]. This demonstrates functional central α2-adrenoceptor antagonism in humans, validating its use as a tool compound for studying α2-mediated processes in vivo [2].

clonidine antagonism in vivo pharmacology human clinical trial

Fluparoxan Hydrochloride Anhydrous (CAS 105227-44-9): High-Value Research Applications Based on Validated Differentiation


Mechanistic Studies of α2-Adrenoceptor Function Requiring Minimal Off-Target Confounding

Fluparoxan's exceptional α2/α1 selectivity (>2500-fold) and lack of imidazoline receptor interaction make it the preferred tool for dissecting α2-adrenoceptor-mediated effects in complex systems. Researchers can use fluparoxan to block α2-adrenoceptors with confidence that observed outcomes are not confounded by α1-adrenoceptor activation or imidazoline receptor binding, a common issue with less selective antagonists like yohimbine or idazoxan [1][2].

In Vivo Behavioral and CNS Pharmacology Studies Requiring Oral Dosing and Blood-Brain Barrier Penetration

Fluparoxan's high oral bioavailability (85%) and demonstrated CNS penetration make it ideal for chronic oral dosing regimens in rodent models of behavior, cognition, or neuropsychiatric disorders. Its ability to down-regulate β-adrenoceptors (26% reduction in rat brain [3H]-dihydroalprenolol binding sites after 6 days of oral dosing at 12 mg/kg twice daily) provides a quantifiable biomarker of target engagement consistent with antidepressant-like effects [3][4].

Comparative Pharmacology Studies Investigating α2-Adrenoceptor Subtype Selectivity and Species Differences

Fluparoxan's well-characterized binding profile across human and rat α2A and 5-HT1A receptors (22- to 31-fold selectivity for hα2A over h5-HT1A) provides a valuable reference point for comparative pharmacology studies. Researchers can use fluparoxan as a benchmark to evaluate novel α2 ligands or to investigate species-specific differences in α2-adrenoceptor pharmacology, as documented in the Millan et al. (2000) comparative study [5].

Human Experimental Medicine Studies Validating α2-Adrenoceptor Target Engagement

Fluparoxan has been validated in human subjects as an effective antagonist of clonidine-induced sedation and bradycardia, confirming its ability to block central α2-adrenoceptors in vivo. This human data supports its use as a positive control or tool compound in early-phase clinical pharmacology studies aimed at demonstrating α2-adrenoceptor target engagement or investigating the role of α2-adrenoceptors in human physiology and disease [6].

Quote Request

Request a Quote for Fluparoxan hydrochloride anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.